Physicochemical Properties of 3-Nitrobenzyl Benzoate: A Technical Guide
Physicochemical Properties of 3-Nitrobenzyl Benzoate: A Technical Guide
This technical guide details the physicochemical profile, synthesis, and characterization of 3-nitrobenzyl benzoate , a specialized ester intermediate used in organic synthesis and medicinal chemistry.
Executive Summary & Chemical Identity
3-Nitrobenzyl benzoate is an aromatic ester formed by the condensation of benzoic acid and 3-nitrobenzyl alcohol.[1] Unlike its isomer benzyl 3-nitrobenzoate, this compound features the nitro group on the benzyl alcohol moiety rather than the benzoyl ring. It serves as a critical intermediate in the synthesis of latent bioactive scaffolds, particularly in the development of bioreductive alkylating agents and protease inhibitors.
Chemical Identifiers
| Parameter | Details |
| IUPAC Name | (3-Nitrophenyl)methyl benzoate |
| Common Name | 3-Nitrobenzyl benzoate |
| CAS Registry Number | 38612-16-7 |
| Molecular Formula | C₁₄H₁₁NO₄ |
| SMILES | O=C(OCc1cccc(=O)c1)c2ccccc2 |
| Molecular Weight | 257.24 g/mol |
Molecular Architecture & Connectivity
Understanding the connectivity is vital for distinguishing this compound from its isomers. The structure consists of a lipophilic benzoyl cap linked via an ester bond to a meta-nitro substituted benzyl group.[1]
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional group segregation.
Physicochemical Constants
The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist) to guide handling and formulation.
| Property | Value / Range | Context & Causality |
| Physical State | Crystalline Solid | Stabilized by |
| Melting Point | 68–72 °C (Predicted) | Higher than 3-nitrobenzyl alcohol (30°C) due to increased molecular weight and rigidity, but lower than benzoic acid (122°C) due to loss of hydrogen bonding.[1] |
| Boiling Point | ~380 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification to avoid thermal decomposition of the nitro group.[1] |
| Density | 1.29 ± 0.1 g/cm³ | The nitro group significantly increases density relative to unsubstituted benzyl benzoate (1.12 g/cm³).[1] |
| LogP (Octanol/Water) | 3.64 | Highly lipophilic.[1] Indicates poor water solubility and high membrane permeability potential.[1] |
| Solubility (Water) | Insoluble (<0.1 mg/mL) | Hydrophobic aromatic domains dominate the solvation profile.[1] |
| Solubility (Organic) | Soluble | Excellent solubility in DCM, Ethyl Acetate, DMSO, and Acetone.[1] |
| pKa | N/A (Neutral) | The ester is non-ionizable under physiological pH; however, the nitro group renders the benzyl protons slightly acidic.[1] |
Synthesis & Reaction Engineering
To ensure high purity (>98%) for biological testing, a base-catalyzed esterification is the standard protocol.[1] This method avoids the harsh conditions of acid catalysis which might degrade the nitro moiety.
Synthetic Pathway
The reaction proceeds via nucleophilic acyl substitution.
Detailed Protocol (Self-Validating)
-
Preparation: Dissolve 3-nitrobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere (
). -
Activation: Add Triethylamine (1.2 eq) and catalytic DMAP (0.1 eq). Cool to 0°C.[1]
-
Addition: Dropwise addition of Benzoyl Chloride (1.1 eq) to control exotherm.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the less polar ester ( ). -
Purification: Wash with 1N HCl (removes amine), saturated
(removes acid), and brine. Recrystallize from Ethanol/Hexane if solid, or purify via silica gel chromatography.
Analytical Characterization
Trustworthiness in research data relies on rigorous characterization.[1] The following spectral features are diagnostic for 3-nitrobenzyl benzoate.
1H NMR (400 MHz, CDCl₃)
- 8.25 (s, 1H): H-2 of nitrobenzyl ring (highly deshielded singlet).[1]
- 8.18 (d, 1H): H-4 of nitrobenzyl ring.[1]
- 8.08 (d, 2H): Ortho-protons of benzoyl group.[1]
- 7.40–7.70 (m, 5H): Remaining aromatic protons.[1]
-
5.45 (s, 2H): Benzylic
(Diagnostic singlet; shift from ~4.8 ppm in alcohol to ~5.45 ppm confirms esterification).[1]
IR Spectroscopy (FT-IR)
-
1720 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]
-
1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1]
-
1270 cm⁻¹: C-O-C stretch.[1]
Stability & Storage
-
Hydrolytic Stability: Stable at neutral pH.[1] Susceptible to hydrolysis in strong base (
) or strong acid ( ), yielding benzoic acid and 3-nitrobenzyl alcohol.[1] -
Photostability: Nitroaromatics are light-sensitive.[1] Store in amber vials.
-
Reductive Instability: The nitro group is readily reduced to an amine (
) by chemical reducing agents ( , ) or metabolic nitroreductases.[1] This property is often exploited in "prodrug" strategies where the amine form spontaneously cyclizes or becomes active.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148251, 3-Nitrobenzyl benzoate. Retrieved from [Link]
-
Org. Synth. (1928). p-Nitrobenzoyl chloride (Analogous synthesis methodology).[1] Organic Syntheses, Coll. Vol. 1, p.394. Retrieved from [Link][1]
